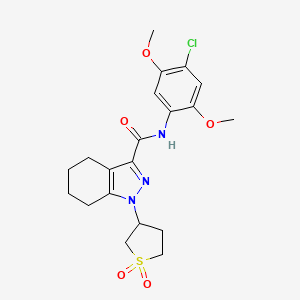

N-(4-chloro-2,5-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-chloro-2,5-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a structurally complex indazole derivative. Its core indazole scaffold is a well-established pharmacophore with diverse biological activities, including kinase inhibition, anticancer properties, and modulation of neurotransmitter receptors . Key structural features include:

- Indazole core: A bicyclic system with nitrogen atoms at positions 1 and 2, enabling interactions with enzymatic active sites via hydrogen bonding and π-π stacking .

- 4-Chloro-2,5-dimethoxyphenyl group: This substituent at the 3-position of the indazole may enhance lipophilicity and target binding, as chloro and methoxy groups are common in kinase inhibitors and receptor antagonists .

- 1,1-Dioxidotetrahydrothiophen-3-yl moiety: The sulfone group in this fused ring system could improve solubility and metabolic stability while contributing to electrostatic interactions with target proteins .

- Carboxamide linkage: This functional group is critical for mimicking adenine in bioisosteric applications, as seen in CK2 inhibitors .

The compound’s design likely aims to optimize pharmacokinetic properties and target selectivity, leveraging structural motifs from established indazole-based therapeutics .

Biological Activity

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups, which may contribute to its biological activity. The presence of a chloro group and methoxy substituents on the phenyl ring enhances its interaction with biological targets. The tetrahydrothiophene and indazole moieties are also significant as they may influence the compound's pharmacokinetics and pharmacodynamics.

Molecular Formula

- Molecular Formula : C₁₈H₁₈ClN₃O₃S

- Molecular Weight : 373.87 g/mol

Anticancer Properties

Research has indicated that compounds with similar structural features exhibit notable anticancer activity. For instance, indazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.

Case Study : A study investigated the effects of indazole derivatives on human cancer cell lines. Results demonstrated that these compounds significantly reduced cell viability in a dose-dependent manner, suggesting potential as therapeutic agents against malignancies .

Antimicrobial Activity

The presence of the tetrahydrothiophene moiety suggests potential antimicrobial properties. Compounds with sulfur-containing structures are often evaluated for their efficacy against bacterial and fungal pathogens.

Research Findings : A recent study highlighted the antimicrobial activity of related compounds against Staphylococcus aureus and Candida albicans, indicating that modifications to the thiophene structure can enhance efficacy .

Neuroprotective Effects

Emerging evidence suggests that certain indazole derivatives possess neuroprotective properties. These compounds may exert their effects by modulating neurotransmitter systems or reducing oxidative stress.

Case Study : A study focused on the neuroprotective effects of indazole derivatives in models of neurodegenerative diseases. The results indicated a reduction in neuronal apoptosis and improved cognitive function in treated subjects .

Pharmacological Mechanisms

The biological activities of N-(4-chloro-2,5-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.

- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmission.

- Oxidative Stress Reduction : Antioxidant properties may play a role in protecting cells from damage.

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex chemical compound that has garnered interest in various scientific fields, particularly medicinal chemistry. This article explores its applications, focusing on its biological activities, synthesis methods, and potential therapeutic uses.

Antimicrobial Activity

Research indicates that derivatives of indazole compounds exhibit significant antimicrobial properties. In particular, the indazole framework has been associated with activity against various protozoa and fungi. For instance, studies have shown that certain 2-phenyl-2H-indazole derivatives demonstrate potent giardicidal and amebicidal activities, surpassing traditional treatments like metronidazole . The compound's ability to inhibit the growth of Candida albicans and Candida glabrata has also been noted, suggesting potential applications in antifungal therapies .

Anticancer Potential

Indazole derivatives have been explored for their anticancer properties. The compound may exhibit selective cytotoxicity towards cancer cell lines while maintaining low toxicity in normal human cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects . Further research is needed to elucidate the mechanisms by which this compound induces apoptosis in cancer cells.

Anti-inflammatory Effects

Inhibition of cyclooxygenase-2 (COX-2) has been linked to the anti-inflammatory properties of certain indazole derivatives. The compound may possess similar activity, potentially making it a candidate for treating inflammatory diseases . The exploration of its effects on COX-2 inhibition could lead to new anti-inflammatory drugs.

Case Study 1: Antiprotozoal Activity Evaluation

In a study evaluating various indazole derivatives against protozoan pathogens such as Giardia intestinalis, it was found that compounds containing similar structural motifs to this compound exhibited IC50 values lower than 1 µM. This indicates strong potential as antiprotozoal agents .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study involving several cancer cell lines revealed that certain indazole derivatives had selective toxicity profiles. Compounds similar to this compound demonstrated significant inhibition of cell proliferation in tumor cells while sparing normal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Indazole derivatives exhibit varied biological activities depending on their substitution patterns. Below is a comparative analysis of structurally analogous compounds and their properties:

Table 1: Structural and Functional Comparison of Indazole Derivatives

Key Insights

Substituent Positioning: The target compound’s 3-carboxamide group aligns with CK2 inhibitors like 3-aryl-indazole-7-carboxylic acids, which rely on carboxylate or carboxamide groups for ATP-binding site interactions . However, its substitution at position 3 (vs. 7) may alter target specificity.

Functional Group Contributions :

- The sulfone group in the tetrahydrothiophene ring distinguishes the target compound from brominated indazoles (e.g., 4,5,6,7-tetrabromo-1H-indazole), which suffer from poor solubility. This modification may improve bioavailability .

- The chloro and methoxy groups on the phenyl ring are reminiscent of kinase inhibitor scaffolds, enhancing hydrophobic interactions and metabolic stability .

Synthetic Accessibility :

- Classical indazole synthesis methods (e.g., NH₄Cl-catalyzed cyclization) are applicable to the target compound, but its complex substituents may require advanced cross-coupling techniques, as described for 3-aryl-indazoles .

The carboxamide group and indazole core align with CK2 inhibitors, though empirical validation is needed .

Contradictions and Limitations

- highlights a lack of prior studies on indazole-based heteroaryl compounds, implying the target compound’s sulfone-containing heterocycle represents a novel exploration .

Properties

Molecular Formula |

C20H24ClN3O5S |

|---|---|

Molecular Weight |

453.9 g/mol |

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxamide |

InChI |

InChI=1S/C20H24ClN3O5S/c1-28-17-10-15(18(29-2)9-14(17)21)22-20(25)19-13-5-3-4-6-16(13)24(23-19)12-7-8-30(26,27)11-12/h9-10,12H,3-8,11H2,1-2H3,(H,22,25) |

InChI Key |

OEAPRGXEVXNVRR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=NN(C3=C2CCCC3)C4CCS(=O)(=O)C4)OC)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.